1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2 |
InChI Key |
FWFMYGKUYQPYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorinated Aromatic Intermediates
One well-documented method involves the preparation of 3-fluoro-5-(trifluoromethyl)phenylboronic acid via a Grignard reaction starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| A | Magnesium turnings, iodine, tetrahydrofuran (THF), 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, 45 °C warming | Formation of Grignard reagent by slow addition of aryl bromide solution to magnesium in THF | Intermediate |
| B | Trimethyl borate added dropwise at -78 °C, maintaining temperature below -60 °C | Conversion of Grignard reagent to boronic acid intermediate | 57% isolated yield of 3-fluoro-5-trifluoromethylphenylboronic acid |
| C | Workup with aqueous 5% HCl, extraction with ethyl acetate, drying, and concentration | Isolation of boronic acid intermediate | mp 167-168 °C |
This boronic acid intermediate is a versatile building block for further cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling to Form Key Aromatic-Ethane Precursors
Using the boronic acid intermediate, Suzuki-Miyaura cross-coupling with appropriate ethane derivatives or protected amines can be performed:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| D | Tetrakis(triphenylphosphine)palladium(0), aqueous sodium carbonate, THF, reflux at 80 °C under nitrogen, 24 h | Coupling of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with ethane-based amine precursors | 57% yield of coupled intermediate |
Alternative Synthetic Routes and Industrial Considerations
Grignard Addition to Acetic Anhydride: The Grignard reagent derived from 3-bromo-5-fluorobenzotrifluoride can be added slowly to acetic anhydride at low temperatures (-15 to 5 °C) to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which can be further converted to the diamine via reductive amination.
Asymmetric Reduction and Chiral Resolution: For enantiomerically pure products, asymmetric reduction of ketone intermediates or chiral resolution techniques are employed to obtain (1R)- or (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, important in pharmaceutical applications.
Industrial Scale-Up: Continuous flow reactors and metal-free oxidative trifluoromethylation methods using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) are explored for cost-effective, environmentally friendly large-scale synthesis.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|
| Grignard formation from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | Mg, iodine, THF, 45 °C | Slow addition, gentle reflux | Intermediate for boronic acid |
| Boronic acid synthesis | Trimethyl borate, -78 °C to ambient | Controlled low temperature | 57% yield |
| Suzuki coupling | Pd(PPh3)4, Na2CO3, THF, 80 °C, 24 h | Inert atmosphere | 57% yield |
| Nucleophilic addition | Ethylenediamine, methanol, room temp | Formation of imine intermediate | Requires optimization |
| Reduction to diamine | NaBH4 or catalytic hydrogenation | Mild conditions | Stereoselective control possible |
| Alternative ketone intermediate synthesis | Grignard + acetic anhydride, low temp | -15 to 5 °C | Precursor for reductive amination |
Research Findings and Notes
The Grignard-based synthesis of the fluorinated boronic acid intermediate is well-established and provides a reliable route to introduce the trifluoromethyl and fluoro substituents on the aromatic ring with good yields and purity.
Palladium-catalyzed cross-coupling reactions are efficient for constructing the aromatic-ethane backbone, with reaction conditions optimized to maintain functional group integrity.
The nucleophilic addition of ethylenediamine to the aldehyde is a key step, with reaction parameters such as solvent, temperature, and stoichiometry influencing the yield and stereochemistry of the final diamine.
Industrial methods emphasize environmentally benign reagents and continuous flow techniques to enhance scalability and reduce waste.
The presence of fluorine and trifluoromethyl groups significantly impacts the compound's chemical stability and biological interactions, necessitating careful control during synthesis to preserve these functionalities.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional attributes of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine can be contextualized by comparing it to related ethane-1,2-diamine derivatives. Key differences in substituents, spectral properties, and biological activities are highlighted below:
Structural and Spectral Comparisons
Table 1: Structural and Spectral Properties of Selected Ethane-1,2-diamine Derivatives
*Molecular weight inferred from for the enantiomer.
Key Observations :
- Substituent Effects : The position of fluorine (3- vs. 5-) and the presence of chlorine or methyl groups significantly alter molecular weight, lipophilicity (ClogP), and spectral signatures. For instance, the chloro-substituted analog (238.64 g/mol) is heavier than the fluoro counterpart (222.19 g/mol) .
- Spectral Data : The NH stretches in IR spectra (~3274–3400 cm⁻¹) are consistent across ethane-1,2-diamines, but substituents like methoxy or CF₃ influence ¹H-NMR chemical shifts. For example, methoxy groups in ’s compound produce distinct ¹H-NMR signals (δ 3.3–3.5 ppm) absent in the target compound .
Key Observations :
- Lipophilicity : Piperazine derivatives derived from ethane-1,2-diamines exhibit enhanced lipophilicity compared to piperazine itself, improving membrane permeability . The target compound’s -CF₃ group likely further increases lipophilicity.
Biological Activity
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, also known as (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, is a synthetic organic compound with notable biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl group attached to an ethane backbone with two amine functional groups. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H10F4N2 |
| Molecular Weight | 224.19 g/mol |
| CAS Number | 1213016-70-6 |
Synthesis
Several synthetic routes have been proposed for the preparation of this compound. Common methods involve the reaction of fluorinated anilines with ethylene diamine derivatives, which allows for the introduction of the trifluoromethyl group at specific positions on the phenyl ring. The synthetic pathways are crucial for modifying the compound's functionality and enhancing its biological properties.
Anticancer Potential
Research has indicated that (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds with similar fluorinated structures demonstrate IC50 values in the range of 3.6 µM to 11.0 µM against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of fluorinated compounds on HCT-116 cells using an MTT assay over a 72-hour incubation period. The results highlighted that compounds with trifluoromethyl substitutions significantly inhibited cell viability compared to controls.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 4.5 | HCT-116 |
| Compound B | 7.2 | MCF-7 |
| (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine | TBD | TBD |
The mechanism by which (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its anticancer effects is thought to involve apoptosis induction and cell cycle arrest. Studies have indicated that these compounds can induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for triggering apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural features of (1S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine play a critical role in its biological activity. The incorporation of trifluoromethyl groups is associated with increased potency against various biological targets, including enzymes and receptors involved in cancer progression.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals how variations in functional groups influence biological activity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Fluoroaniline | Fluorinated aromatic ring | Antimicrobial and anticancer properties |
| Trifluoromethylbenzene | Aromatic ring with trifluoromethyl group | Used in pharmaceuticals |
| 4-Amino-3-fluorobenzoic acid | Amino and carboxylic acid functionalities | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
